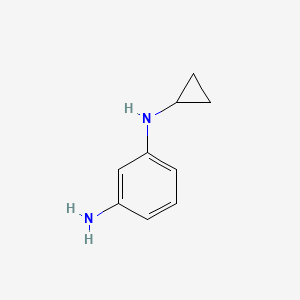

1-N-cyclopropylbenzene-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-N-cyclopropylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULNWKHULIOPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884343-72-0 | |

| Record name | 1-N-cyclopropylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Benzenediamine and Cyclopropylamine Chemistry

The chemical identity of 1-N-cyclopropylbenzene-1,3-diamine is rooted in its two key functional components: the benzenediamine core and the cyclopropylamine (B47189) substituent. Benzenediamines, also known as phenylenediamines, are aromatic compounds containing two amino groups attached to a benzene (B151609) ring. They exist in three isomeric forms: ortho-, meta-, and para-phenylenediamine. 1,3-Benzenediamine (m-phenylenediamine) is characterized by its two amino groups at positions 1 and 3 of the benzene ring. nih.gov These compounds are known for their use as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.govontosight.ai The presence of two amino groups on the aromatic ring enhances its reactivity in electrophilic aromatic substitution reactions.

Cyclopropylamines, on the other hand, are a class of organic compounds featuring a cyclopropane (B1198618) ring bonded to an amino group. longdom.org The three-membered ring is highly strained, which imparts unique reactivity to the molecule. longdom.org This strain, combined with the nucleophilicity of the amine group, makes cyclopropylamines valuable intermediates in a variety of chemical transformations, including ring-opening and cycloaddition reactions. longdom.orgacs.orgacs.org They are found in a diverse array of biologically active compounds and are particularly significant in medicinal chemistry, with applications in the development of antidepressants, antiviral agents, and anticancer drugs. longdom.org

The combination of these two structural motifs in this compound results in a molecule with a distinct set of properties. The cyclopropyl (B3062369) group can influence the electronic and steric environment of the benzenediamine core, potentially modulating its reactivity and interaction with biological targets.

Significance As a Synthetic Intermediate and Building Block

The true value of 1-N-cyclopropylbenzene-1,3-diamine lies in its role as a versatile synthetic intermediate and building block in organic synthesis. acs.orgrsc.org The presence of multiple reactive sites—the two amino groups and the aromatic ring—allows for a wide range of chemical modifications. This versatility makes it a sought-after precursor for the construction of more complex molecular architectures.

Recent patent literature highlights the growing interest in intermediates containing the (1-cyclopropyl)cyclopropylamine moiety for the preparation of biologically active and pharmacologically relevant compounds. nih.gov While not identical, this underscores the perceived value of the cyclopropylamine (B47189) fragment in drug discovery and agrochemical research. nih.gov The synthesis of 1,3-diamines, in general, is an area of active research, as these motifs are present in many natural products and pharmaceuticals and also serve as chiral ligands and auxiliaries in organic synthesis. rsc.orgresearchgate.net

The synthesis of derivatives from this compound can proceed through various established chemical reactions. For instance, the amino groups can undergo acylation, alkylation, and arylation reactions. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further tailor the properties of the final product.

Scope and Objectives of Academic Investigations on 1 N Cyclopropylbenzene 1,3 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Multidimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)

The structural framework of this compound can be meticulously mapped out using a combination of 2D NMR experiments. Based on analogous compounds like m-phenylenediamine (B132917) and cyclopropylbenzene (B146485), a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. nih.govnist.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data

| Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~148 |

| 2 | ~6.0-6.2 | ~102 |

| 3 | - | ~149 |

| 4 | ~6.8-7.0 (t) | ~130 |

| 5 | ~6.0-6.2 | ~106 |

| 6 | ~6.0-6.2 | ~99 |

| 7 (N-H) | ~3.5 (broad s) | - |

| 8 (CH) | ~2.2-2.4 (m) | ~32 |

| 9, 10 (CH₂) | ~0.6-0.8 (m) | ~7 |

| 11 (NH₂) | ~3.6 (broad s) | - |

Note: Predicted values are based on data for m-phenylenediamine and N-substituted anilines. Actual values may vary.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for establishing the relationships between the aromatic protons. A cross-peak between the proton at C4 and the protons at C2/C6 and C5 would confirm their neighborhood on the benzene (B151609) ring. Similarly, it would show correlations between the cyclopropyl methine proton (H8) and the methylene (B1212753) protons (H9, H10), confirming the integrity of the cyclopropyl ring. fluorine1.rudocbrown.info

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton to its directly attached carbon atom. It provides unambiguous one-bond C-H correlations. For instance, it would link the predicted aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective aliphatic carbon signals, as detailed in the table above. fluorine1.runist.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is key for assembling the molecular puzzle by showing correlations between protons and carbons over two to three bonds. This technique would definitively connect the cyclopropyl group to the benzene ring.

Expected Key HMBC Correlations

| Proton(s) | Correlates to Carbon(s) | Implication |

| H8 (cyclopropyl CH) | C1, C9, C10 | Confirms the cyclopropyl structure and its attachment to N. |

| H7 (N-H) | C1, C2, C6, C8 | Links the secondary amine to both the aromatic ring and the cyclopropyl group. |

| H4, H5, H6 | C1, C2, C3, C4, C5, C6 | Confirms the substitution pattern on the aromatic ring. |

Advanced NMR Techniques for Stereochemical Analysis

Stereochemical analysis applies to molecules with chiral centers or geometric isomers. This compound is an achiral molecule and does not possess stereocenters. However, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed for conformational analysis. These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. A NOESY experiment could, for example, reveal the preferred rotational conformation of the cyclopropyl group relative to the plane of the benzene ring by identifying spatial proximity between the cyclopropyl protons (H8, H9, H10) and the aromatic proton at C2. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence. For this compound, with a molecular formula of C₉H₁₂N₂, the calculated monoisotopic mass is 148.10005 Da. uni.lu An experimental HRMS measurement matching this value would confirm the molecular formula.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. Upon electron ionization, the molecule will form a molecular ion ([M]⁺•), which then undergoes characteristic fragmentation. Based on studies of related N-cyclopropylanilines and substituted benzenes, a plausible fragmentation pathway can be proposed. docbrown.infontu.edu.twresearchgate.net A key fragmentation process for N-cyclopropylanilines is the irreversible ring-opening of the strained cyclopropyl group upon oxidation to a radical cation. ntu.edu.tw

Plausible Fragmentation Pathway and Key Fragments

| m/z | Ion Structure/Formula | Fragmentation Pathway |

| 148 | [C₉H₁₂N₂]⁺• | Molecular Ion |

| 147 | [C₉H₁₁N₂]⁺ | Loss of a hydrogen radical (H•) from an amine group. |

| 133 | [C₈H₉N₂]⁺ | Loss of a methyl radical (•CH₃) following rearrangement. |

| 120 | [C₇H₈N₂]⁺• | Loss of ethylene (B1197577) (C₂H₄) after cyclopropyl ring opening. |

| 106 | [C₆H₆N₂]⁺• | Loss of the complete cyclopropyl group as C₃H₆. |

| 92 | [C₆H₆N]⁺ | Loss of the cyclopropylamine (B47189) radical (•NH-CH(CH₂)₂). |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives. |

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The two techniques are complementary; for instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR, while polar functional groups like amines give strong IR absorptions. nih.gov The expected vibrational frequencies for this compound can be predicted from data on substituted anilines and cyclopropyl compounds. nih.govresearchgate.net

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Technique |

| 3450-3300 | N-H stretching (primary -NH₂) | FT-IR (strong, two bands) / Raman (weak) |

| 3400-3350 | N-H stretching (secondary -NH-) | FT-IR (medium) / Raman (weak) |

| 3100-3000 | Aromatic C-H stretching | FT-IR (medium) / Raman (strong) |

| 3080-3000 | Cyclopropyl C-H stretching | FT-IR (medium) / Raman (strong) |

| 1620-1580 | N-H bending (primary -NH₂) & Aromatic C=C stretching | FT-IR (strong) / Raman (medium-strong) |

| 1520-1480 | Aromatic C=C stretching | FT-IR (medium) / Raman (strong) |

| 1340-1250 | Aromatic C-N stretching | FT-IR (strong) / Raman (medium) |

| 1050-1000 | Cyclopropyl ring breathing | FT-IR (medium) / Raman (strong) |

| 850-750 | Aromatic C-H out-of-plane bending (1,3-disubstitution) | FT-IR (strong) / Raman (weak) |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, this technique would provide invaluable and definitive structural information if a suitable single crystal could be obtained.

A successful crystallographic analysis would yield a wealth of data, including:

Unambiguous Confirmation of Connectivity: It would definitively prove the bonding arrangement of the molecule.

Precise Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would reveal any structural distortions, such as the effects of the electron-donating amino groups on the geometry of the benzene ring.

Conformational Details: The analysis would show the exact torsion angles, revealing the orientation of the cyclopropyl group with respect to the aromatic ring in the solid state.

Intermolecular Interactions: It would provide a detailed map of the intermolecular forces that dictate the crystal packing. This includes identifying hydrogen bonding networks involving the primary and secondary amine protons as donors and the nitrogen lone pairs as acceptors, which are expected to be significant in the solid-state structure of this compound. chemicalbook.com

Chemical Reactivity and Derivatization Strategies of 1 N Cyclopropylbenzene 1,3 Diamine

Reactivity of Amine Functionalities

The presence of both a primary and a secondary amine group on the benzene (B151609) ring dictates the reactivity of 1-N-cyclopropylbenzene-1,3-diamine. These functionalities are nucleophilic and can undergo a variety of common amine reactions. Generally, the primary amine is expected to be more sterically accessible and potentially more nucleophilic than the secondary N-cyclopropylamine, which may lead to selective reactions under controlled conditions.

Acylation and Sulfonylation Reactions

The amine groups of this compound readily react with acylating and sulfonating agents.

Acylation: Reaction with acylating reagents such as acyl chlorides or anhydrides introduces an acyl group onto one or both nitrogen atoms. The regioselectivity of this reaction is influenced by the electronic and steric environment of the amine groups. In related substituted 1,3-phenylenediamines, acylation can be directed to the more nucleophilic or less sterically hindered amine. For instance, in the acylation of 4-nitro-1,3-phenylenediamine, the reaction occurs selectively at the 1-amino position, which is para to the deactivating nitro group, rather than the 3-amino position which is ortho. google.com For this compound, the primary amine at C3 is generally more reactive than the secondary amine at C1 due to reduced steric hindrance. Under controlled conditions (e.g., using one equivalent of the acylating agent at low temperatures), selective acylation of the primary amine is feasible. The use of excess acylating agent and more forcing conditions would likely lead to diacylation.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. The sulfonation of the parent m-phenylenediamine (B132917) with reagents like fuming sulfuric acid or sulfur trioxide is a known industrial process to produce diaminobenzenesulfonic acids. scirp.org For this compound, reaction with sulfonyl chlorides would follow a similar pattern to acylation, with the primary amine being the preferred site of initial reaction.

| Reaction Type | Reagent | Expected Product(s) | Key Considerations |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-amino-N-cyclopropylphenyl)acetamide (mono-acylated) and/or N-(3-acetamido-N-cyclopropylphenyl)acetamide (di-acylated) | Reaction stoichiometry and temperature control selectivity. Primary amine is more reactive. |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(3-amino-N-cyclopropylphenyl)tosylamide (mono-sulfonated) | Typically performed in the presence of a non-nucleophilic base like pyridine. |

Alkylation and Reductive Amination Reactions

Carbon-nitrogen bond formation at the amine sites can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation of the amine groups with alkyl halides is possible but can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atoms. masterorganicchemistry.com N-alkylation of phenylenediamines has been achieved using alcohols in the presence of specific catalysts, providing a more controlled method for synthesizing secondary amines. researchgate.net

Reductive Amination: A more effective method for controlled alkylation is reductive amination. wikipedia.org This two-step, often one-pot, process involves the initial condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without reducing the initial carbonyl compound. masterorganicchemistry.comwikipedia.org Both the primary and secondary amines of this compound can participate, although the primary amine is expected to react preferentially. This method allows for the introduction of a wide variety of substituents onto the nitrogen atoms. organic-chemistry.org

| Reaction | Carbonyl Compound | Reducing Agent | Expected Major Product |

|---|---|---|---|

| Reductive Amination (Primary Amine) | Acetone | NaBH₃CN | N¹-cyclopropyl-N³-isopropylbenzene-1,3-diamine |

| Reductive Amination (Primary Amine) | Formaldehyde | NaBH(OAc)₃ | N¹-cyclopropyl-N³-methylbenzene-1,3-diamine |

| Reductive Amination (Both Amines) | Excess Acetone | NaBH₃CN | N¹,N³-diisopropyl-N¹-cyclopropylbenzene-1,3-diamine |

Condensation Reactions with Carbonyl Compounds for Heterocycle Formation

The diamine structure of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles through condensation reactions with carbonyl compounds. The specific heterocyclic system formed depends on the nature of the carbonyl partner.

A widely studied reaction is the condensation of phenylenediamines with β-dicarbonyl compounds (e.g., 1,3-diketones) or their equivalents. While most literature focuses on o-phenylenediamines to form 1,5-benzodiazepines, a seven-membered ring system, the principles can be applied. rsc.orgresearchgate.netnih.govresearchgate.net The reaction of a 1,3-diamine like this compound with a 1,3-dicarbonyl compound such as acetylacetone (B45752) would be expected to form a six-membered dihydropyrimidine (B8664642) ring after condensation and subsequent cyclization/dehydration. Reaction with α,β-unsaturated ketones could also lead to the formation of benzodiazepine (B76468) derivatives. nih.gov These reactions are typically catalyzed by acids, which can include Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃) or solid acid catalysts. nih.gov

Diazotization and Subsequent Transformations

Diazotization involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. spcmc.ac.inbyjus.com The resulting diazonium salt is a versatile intermediate.

In the case of this compound, only the primary amine at the C3 position will undergo diazotization. Unlike o-phenylenediamines, which undergo intramolecular cyclization to form stable benzotriazoles upon diazotization stackexchange.comwikipedia.org, the diazonium salt of m-phenylenediamine derivatives does not have the proximate nucleophilic amine required for such a ring-closure. Instead, the resulting diazonium salt is expected to behave similarly to other aryl diazonium salts. It can participate in intermolecular reactions, such as azo coupling with activated aromatic compounds, or undergo Sandmeyer-type reactions to replace the diazonium group with various substituents (e.g., -Cl, -Br, -CN, -OH). stackexchange.comlibretexts.orgorganic-chemistry.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the primary amine (-NH₂) and the secondary N-cyclopropylamine (-NH-cyclopropyl).

Electrophilic Aromatic Substitution Pathways

Both the -NH₂ and -NH-cyclopropyl groups are strong activating, ortho, para-directing groups. Their combined influence makes the aromatic ring highly nucleophilic. The substitution pattern will be directed by the synergistic activating effects of both groups. The positions ortho and para to each amine group are strongly activated.

Position 2: ortho to both amines. Highly activated but may be sterically hindered.

Position 4: ortho to the C3-amine and para to the C1-amine. This position is strongly activated.

Position 6: ortho to the C1-amine. Activated.

Position 5: meta to both amines. Least activated position.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 position, with potential for substitution at the C2 and C6 positions as well, depending on the steric bulk of the electrophile.

Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution reactions like halogenation (with Br₂ or Cl₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄) are expected to proceed readily, likely even under mild conditions, due to the highly activated nature of the ring. Care must be taken during nitration, as strong oxidizing conditions can damage the amine groups. Nitration of cyclopropylbenzene (B146485) itself proceeds without opening the cyclopropyl (B3062369) ring. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings bearing amino groups. wikipedia.orgyoutube.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions will preferentially coordinate with the basic nitrogen atoms of the amine groups. This forms a complex that deactivates the aromatic ring towards electrophilic attack. Therefore, direct Friedel-Crafts reactions on this compound are not expected to be viable without prior protection of the amine functionalities (e.g., by converting them to amides). nih.gov

| Reaction Type | Reagent | Expected Major Product(s) | Key Considerations |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 4-Bromo-1-N-cyclopropylbenzene-1,3-diamine and/or 2,4-Dibromo-1-N-cyclopropylbenzene-1,3-diamine | High ring activation may lead to polybromination. |

| Nitration | Dilute HNO₃ | 4-Nitro-1-N-cyclopropylbenzene-1,3-diamine | Requires mild conditions to avoid oxidation of amines and the ring. |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | No reaction on the ring. | Catalyst deactivation by amine groups. N-acylation would occur instead. Amine protection is required for ring acylation. |

Metalation and Cross-Coupling Reaction Precursors

The strategic functionalization of this compound can be effectively initiated through metalation, a process that transforms the molecule into a potent nucleophile, thereby paving the way for a variety of cross-coupling reactions. The presence of two nitrogen atoms, the primary amine (-NH2) and the secondary N-cyclopropylamine (-NH-cyclopropyl), offers multiple sites for directed metalation, primarily through ortho-lithiation.

Directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs the deprotonation of a nearby ortho-position by an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The nitrogen atom of the N-cyclopropylamino group, being a Lewis base, can coordinate to the lithium ion, facilitating the removal of a proton at the C2 or C6 position of the benzene ring. wikipedia.orgharvard.edu The primary amino group can also act as a directing group, although its higher acidity means it may be deprotonated first, requiring a second equivalent of the base to effect ring metalation. The choice of base and reaction conditions can influence the site of metalation. uwindsor.ca

Once the lithiated intermediate is formed, it can be quenched with various electrophiles to introduce new substituents. More importantly, this aryllithium species can be converted into other organometallic reagents, such as organoboranes, organostannanes, or organozincs, which are key precursors for a wide range of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net For instance, reaction with a trialkyl borate (B1201080) followed by hydrolysis would yield a boronic acid derivative, a versatile partner in Suzuki-Miyaura couplings. rsc.orgnih.gov

The primary amino group and the N-H of the secondary amine can also directly participate in cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form new C-N bonds. libretexts.orgwikipedia.orgrug.nl This allows for the introduction of various aryl or heteroaryl substituents onto the nitrogen atoms. The presence of two amine functionalities necessitates careful control of reaction conditions to achieve selective mono- or di-arylation. nih.gov

Below is a table summarizing potential cross-coupling reactions starting from derivatives of this compound.

| Reaction Type | Reactant 1 (from Diamine) | Reactant 2 | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | 2-Bromo-N-cyclopropylbenzene-1,3-diamine | Arylboronic acid | Pd(PPh3)4, Base | 2-Aryl-N-cyclopropylbenzene-1,3-diamine |

| Buchwald-Hartwig | This compound | Aryl halide | Pd catalyst, Ligand, Base | N-Aryl-N'-cyclopropylbenzene-1,3-diamine |

| Sonogashira | 2-Iodo-N-cyclopropylbenzene-1,3-diamine | Terminal alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-N-cyclopropylbenzene-1,3-diamine |

| Heck | 2-Bromo-N-cyclopropylbenzene-1,3-diamine | Alkene | Pd catalyst, Base | 2-Alkenyl-N-cyclopropylbenzene-1,3-diamine |

| Stille | 2-Stannyl-N-cyclopropylbenzene-1,3-diamine | Aryl/vinyl halide | Pd catalyst | 2-Aryl/vinyl-N-cyclopropylbenzene-1,3-diamine |

Transformations Involving the Cyclopropyl Moiety

The cyclopropane (B1198618) ring in this compound is a strained three-membered ring that imparts unique reactivity to the molecule, making it susceptible to various transformations that are not readily observed in other alkylamines.

Ring-Opening Reactions and Mechanistic Investigations

The inherent strain energy of the cyclopropane ring (approximately 54 kcal/mol) makes it prone to ring-opening reactions under various conditions, including acid catalysis, transition-metal catalysis, and photochemical or electrochemical activation. chemrxiv.org The N-aryl substituent on the cyclopropylamine (B47189) can further facilitate these processes by stabilizing intermediates.

Acid-catalyzed ring-opening can occur via protonation of the nitrogen atom, followed by nucleophilic attack on one of the cyclopropyl carbons. nih.gov The regioselectivity of this opening is influenced by the electronic nature of the aromatic ring and the stability of the resulting carbocationic intermediate.

Transition metal-catalyzed reactions, particularly with palladium, rhodium, or nickel, can proceed through the formation of metallacyclic intermediates. nih.gov For instance, oxidative addition of the C-C bond of the cyclopropane to a low-valent metal center can initiate a cascade of reactions, including insertion or cross-coupling. researchgate.net

Recent research has highlighted photoredox and electrocatalytic methods for the ring-opening of N-aryl cyclopropylamines. rsc.orgrsc.org These methods often proceed via the formation of a nitrogen-centered radical cation. This radical cation can undergo a rapid β-scission of a cyclopropyl C-C bond, leading to a distonic radical cation intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions. chemrxiv.org For example, a formal [3+2] cycloaddition with alkenes can lead to the formation of substituted cyclopentylamine (B150401) derivatives. chemrxiv.orgrsc.org

Mechanistic investigations, including Stern-Volmer experiments and quantum yield measurements, suggest that many of these photochemical reactions are initiated by a single-electron transfer (SET) from the electron-rich N-aryl cyclopropylamine to an excited-state photosensitizer. rsc.org

Stereoselective Modifications of the Cyclopropane

While the cyclopropyl group is often a target for ring-opening, it can also be modified stereoselectively. If the synthesis of this compound starts from a chiral cyclopropylamine precursor, the stereochemistry can be retained or influenced in subsequent reactions.

Stereoselective cyclopropanation reactions are a well-established field, and chiral cyclopropylamines can be prepared using methods such as the Simmons-Smith reaction directed by a chiral auxiliary or transition-metal catalyzed asymmetric cyclopropanation. acs.orgelsevierpure.comnih.gov

Once the chiral N-cyclopropyl moiety is in place, reactions that modify the aromatic ring or the primary amine can be carried out while preserving the stereocenter of the cyclopropane. However, reactions that proceed through planar intermediates or involve harsh conditions could lead to racemization.

Furthermore, it is conceivable to perform diastereoselective reactions on the cyclopropane ring itself, although this is less common for N-aryl cyclopropylamines. For instance, if a functional group were present on the cyclopropane ring, its stereochemistry would influence the approach of reagents in subsequent transformations.

The following table illustrates hypothetical examples of stereoselective reactions involving the cyclopropyl moiety.

| Reaction Type | Starting Material | Reagents/Conditions | Product Feature | Stereochemical Principle |

| Asymmetric Synthesis | 1,3-Diaminobenzene | Chiral cyclopropylating agent | Enantiomerically enriched this compound | Reagent-controlled stereoselection |

| Diastereoselective Ring Modification | Chiral 1-N-(2-formylcyclopropyl)benzene-1,3-diamine | Grignard reagent | Diastereomeric secondary alcohols | Substrate-controlled diastereoselection |

| Stereoretentive Cross-Coupling | Chiral 2-bromo-1-N-cyclopropylbenzene-1,3-diamine | Arylboronic acid, Pd catalyst | Chiral 2-aryl-1-N-cyclopropylbenzene-1,3-diamine | Retention of configuration at the cyclopropane |

Regioselectivity and Chemoselectivity in this compound Reactions

The presence of three distinct reactive sites in this compound—the primary amine, the secondary N-cyclopropylamine, and the aromatic ring—presents significant challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the two amino groups. libretexts.orgyoutube.com Both the -NH2 and the -NH-cyclopropyl groups are activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atoms that can be donated into the aromatic π-system. libretexts.org The N-cyclopropylamino group is generally a stronger activating group than the primary amino group. Therefore, electrophilic attack will be directed to the positions ortho and para to the N-cyclopropylamino group (C2, C4, and C6). The C4 position is para to the N-cyclopropylamino group and ortho to the primary amino group, making it a highly activated and likely site for substitution. The C2 and C6 positions are also activated. Steric hindrance from the cyclopropyl group might slightly disfavor substitution at the C2 position compared to the C6 position.

Chemoselectivity refers to the preferential reaction of one functional group over another. pnas.orgyoutube.com In this compound, the primary amine is generally more nucleophilic and less sterically hindered than the secondary N-cyclopropylamine. Therefore, reactions such as acylation or alkylation with one equivalent of reagent would be expected to occur preferentially at the primary amine. Achieving selective reaction at the secondary amine would likely require protection of the primary amine.

In reactions involving the cyclopropyl ring, such as the photoredox-catalyzed ring-opening, the N-aryl group is essential for the initial single-electron transfer step. chemrxiv.org Therefore, these reactions are chemoselective for the cyclopropylamine moiety over other parts of the molecule. The specific reaction conditions will ultimately determine which functional group reacts. For example, under conditions for Buchwald-Hartwig amination, the N-H bonds are the reactive sites, while under electrophilic aromatic substitution conditions, the aromatic ring is the site of reaction. wikipedia.org

Computational Chemistry and Theoretical Investigations of 1 N Cyclopropylbenzene 1,3 Diamine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are foundational to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net A hypothetical DFT study of 1-N-cyclopropylbenzene-1,3-diamine, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), could provide a wealth of information. researchgate.net

Such a study would begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a variety of electronic properties could be calculated. These properties would offer a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability.

A hypothetical table of electronic properties for this compound, as would be obtained from a DFT calculation, is presented below.

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. wiley.comdtic.mil While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for electron correlation effects. youtube.com

An ab initio molecular orbital analysis of this compound would provide a detailed picture of the bonding within the molecule. It would allow for the visualization of the molecular orbitals, showing how the atomic orbitals of carbon, nitrogen, and hydrogen combine. mit.edu This is particularly interesting for this molecule due to the presence of both the aromatic ring and the strained cyclopropyl (B3062369) group, both of which have unique electronic features. The analysis could reveal the extent of conjugation between the aromatic pi-system and the nitrogen lone pairs, and how the cyclopropyl group influences the electron density on the adjacent nitrogen atom.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a deep understanding of reaction kinetics and mechanisms. acs.org

For this compound, several reaction types would be of interest to study computationally. Aromatic amines are known to undergo electrophilic aromatic substitution, and computational studies could predict the regioselectivity of such reactions (i.e., at which position on the benzene (B151609) ring substitution is most likely to occur). slideshare.net Another area of interest is the oxidation of the amine groups. Theoretical calculations can model the step-by-step process of electron removal and subsequent dimerization or other reactions of the resulting radical cations.

A hypothetical reaction to be studied could be the N-alkylation of the primary amine group. A computational study could map the reaction pathway, as illustrated in the hypothetical reaction coordinate diagram below.

(A diagram would be placed here showing the energy profile of the reaction, with reactants, a transition state, and products, and indicating the activation energy.)

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For this compound, the key rotational bonds are the C-N bond connecting the cyclopropyl group to the nitrogen and the C-N bond connecting the amino group to the aromatic ring.

Rotation around these bonds will lead to different conformers with varying energies due to steric hindrance and torsional strain. maricopa.edu A computational study would involve systematically rotating one of these bonds and calculating the energy at each step to generate a potential energy surface. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). libretexts.org

For example, the rotation of the cyclopropyl group relative to the plane of the benzene ring would be of particular interest. The results would show whether a conformation where the cyclopropyl ring is perpendicular or coplanar with the aromatic ring is more stable.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered | 60° | 0.0 | Most Stable |

| Eclipsed | 0° | 3.5 | Least Stable |

| Gauche | 120° | 0.8 | Stable |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Molecular Modeling of Intermolecular Interactions involving this compound

The way molecules interact with each other governs the properties of materials in the condensed phase (liquids and solids). exlibrisgroup.com Molecular modeling can be used to study the non-covalent interactions that this compound can form, such as hydrogen bonds and van der Waals interactions. acs.orgacs.org

Given the presence of two amino groups, this molecule is capable of acting as both a hydrogen bond donor and acceptor. epa.gov A computational study could model a dimer of this compound and calculate the interaction energy of different hydrogen bonding arrangements. This would provide insight into how the molecules might pack in a crystal lattice. mdpi.com Methods such as DFT with dispersion corrections (DFT-D) are particularly well-suited for studying these weak interactions. acs.org

Understanding these intermolecular forces is crucial for predicting physical properties like melting point, boiling point, and solubility. It is also vital in the context of materials science and drug design, where the interaction of a molecule with its environment is of paramount importance.

Applications of 1 N Cyclopropylbenzene 1,3 Diamine As a Core Building Block in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the Benzenediamine Scaffold

The presence of two amino groups in a 1,3-relationship on the benzene (B151609) ring makes 1-N-cyclopropylbenzene-1,3-diamine an ideal precursor for the synthesis of various fused heterocyclic systems. The reactivity of this diamine allows for the construction of important pharmacophores and electronically active molecular architectures.

Quinoxalines, Benzimidazoles, and Related Architectures

Quinoxalines and benzimidazoles are prominent heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of these systems typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound or an aldehyde, respectively. While this compound is a meta-diamine, its derivatives can be chemically modified to create ortho-diamines suitable for these cyclization reactions. Alternatively, the inherent reactivity of the 1,3-diamine can be exploited to generate other related heterocyclic structures.

The general approach to quinoxaline (B1680401) synthesis involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov A variety of catalysts, including acidic catalysts and metal nanoparticles, can be employed to facilitate this condensation. nih.gov For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) in acetonitrile (B52724) can yield the parent quinoxaline. nih.gov The introduction of substituents on the diamine or dicarbonyl compound allows for the synthesis of a wide array of quinoxaline derivatives.

Similarly, benzimidazoles are readily synthesized through the condensation of o-phenylenediamines with aldehydes. acs.orgrsc.org This reaction can be catalyzed by various reagents, including p-toluenesulfonic acid, under solvent-free conditions, offering a green and efficient protocol. acs.org The use of different aldehydes provides access to a diverse library of 2-substituted benzimidazoles.

While direct synthesis of quinoxalines and benzimidazoles from this compound is not straightforward due to the meta-orientation of the amino groups, its chemical modification into a suitable ortho-diamine precursor would open the door to a range of cyclopropyl-functionalized quinoxalines and benzimidazoles. The cyclopropyl (B3062369) moiety could impart unique conformational constraints and electronic properties to the resulting heterocyclic systems, making them interesting candidates for biological screening and materials science applications.

Table 1: Representative Examples of Quinoxaline and Benzimidazole (B57391) Synthesis from Diamines

| Precursors | Reagents and Conditions | Product | Reference |

| o-Phenylenediamine, Glyoxal | Acetonitrile | Quinoxaline | nih.gov |

| o-Phenylenediamine, Anisaldehyde | NH4Cl, Ethanol, 80-90°C | 2-(4-Methoxyphenyl)-1H-benzimidazole | rsc.org |

| Substituted o-phenylenediamines, Aldehydes | p-Toluenesulfonic acid, Grinding, Solvent-free | 1,2-Disubstituted benzimidazoles | acs.org |

Development of Functional Materials Precursors

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. The unique combination of a rigid aromatic core and a reactive cyclopropyl group in this compound makes it an intriguing candidate for the development of novel polymeric materials with tailored properties.

Monomers for Polymeric Systems (e.g., Polyimides, Polyamides, Polyureas)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu The properties of the resulting polyimide are highly dependent on the structure of the diamine monomer. rsc.org The incorporation of N-substituted diamines can influence the solubility and processing characteristics of the polyimides. While specific studies on polyimides derived from this compound are not available, the use of other N-substituted diamines suggests its potential in this area. nih.gov

Polyamides , another important class of polymers, are conventionally synthesized by the condensation of diamines with dicarboxylic acids or their derivatives. nih.gov The introduction of N-substituted diamines can impact the polymer's properties, such as solubility and thermal behavior. acs.org For instance, aromatic polyamides have been synthesized from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. acs.org The presence of the cyclopropyl group in this compound could lead to polyamides with unique characteristics.

Polyureas are versatile polymers with applications ranging from coatings to biomedical materials. rsc.org A greener approach to polyurea synthesis involves the reaction of diamines with carbon dioxide, avoiding the use of toxic isocyanates. researchgate.net Another method is the dehydrogenative coupling of diamines and methanol (B129727) catalyzed by a ruthenium pincer complex. rsc.org this compound, with its two reactive amino groups, could potentially be used as a monomer in these polymerization reactions to produce novel polyureas. The cyclopropyl moiety might introduce interesting properties such as altered chain packing and modified thermal stability.

Table 2: General Synthetic Routes to High-Performance Polymers from Diamines

| Polymer Type | Monomers | General Reaction | Reference |

| Polyimide | Dianhydride, Diamine | Two-step poly(amic acid) process | vt.edu |

| Polyamide | Dicarboxylic acid/dichloride, Diamine | Polycondensation | nih.gov |

| Polyurea | Diamine, CO2 or Methanol | Polycondensation/Dehydrogenative coupling | rsc.orgresearchgate.net |

Precursors for Dyes and Pigments

Aromatic amines are foundational components in the synthesis of a vast array of dyes and pigments. The diazotization of an aromatic amine followed by coupling with a suitable coupling agent is a classic method for producing azo dyes. While the primary amino group of this compound can be readily diazotized, the secondary amino group offers a point for further functionalization, potentially leading to novel dye structures with unique chromophoric properties. The cyclopropyl group could also influence the photophysical properties, such as the absorption and emission wavelengths, as well as the stability of the resulting dyes. The synthesis of 1,3-diaryltriazenes and azo dyes from aryl amines using N-nitrososulfonamides demonstrates the versatility of amine precursors in dye chemistry. nsf.gov

Synthesis of Complex Bioactive Scaffolds

The strategic incorporation of the this compound moiety into more complex molecular architectures is a key area of interest in medicinal chemistry. Its unique combination of a reactive aromatic diamine system and a lipophilic, metabolically stable cyclopropyl group makes it an attractive starting material for the synthesis of diverse bioactive scaffolds. This section explores the potential synthetic pathways through which this compound can be utilized to construct biologically relevant heterocyclic systems, such as benzimidazoles, quinoxalines, and benzodiazepines. These scaffolds are core components of numerous pharmacologically active agents.

The primary amino group and the secondary cyclopropylamino group of this compound exhibit differential reactivity, which can be exploited to achieve regioselective cyclization reactions. Typically, the unsubstituted primary amino group is more nucleophilic and sterically accessible, making it the primary site of reaction in condensations with carbonyl compounds.

Synthesis of Bioactive Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals with activities including anthelmintic, antifungal, and anticancer properties. rsc.orgnih.gov The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives. organic-chemistry.orgsemanticscholar.org

Utilizing this compound, a range of substituted benzimidazoles can be synthesized. For instance, the reaction with various aldehydes in the presence of an oxidizing agent or a catalyst can lead to the formation of 2-substituted-1-cyclopropyl-1H-benzo[d]imidazoles. The cyclopropyl group at the N-1 position can enhance the lipophilicity and metabolic stability of the resulting molecule, potentially improving its pharmacokinetic profile.

A plausible synthetic route involves the condensation of this compound with a selected aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole core. Various catalytic systems, including those based on transition metals or iodine, can facilitate this transformation. organic-chemistry.org

Table 1: Hypothetical Synthesis of Bioactive Benzimidazole Scaffolds

| Reactant (Aldehyde) | Product (Benzimidazole Derivative) | Potential Biological Activity |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-cyclopropyl-1H-benzo[d]imidazole | Antifungal, Antibacterial |

| 4-Hydroxybenzaldehyde | 4-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)phenol | Antioxidant, Anticancer |

| Indole-3-carboxaldehyde | 1-Cyclopropyl-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Kinase Inhibitor |

Synthesis of Bioactive Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects. sapub.orgnih.gov They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it

The reaction of this compound with various α-dicarbonyl compounds, such as glyoxal or benzil (B1666583) derivatives, would be expected to yield 5-cyclopropyl-5,10-dihydroquinoxaline derivatives. The regioselectivity of the initial condensation would likely favor the reaction at the more nucleophilic primary amino group. Subsequent oxidation of the dihydroquinoxaline intermediate would lead to the aromatic quinoxaline scaffold. The presence of the N-cyclopropyl group could influence the planarity and electronic properties of the quinoxaline ring system, potentially modulating its interaction with biological targets.

Table 2: Hypothetical Synthesis of Bioactive Quinoxaline Scaffolds

| Reactant (Dicarbonyl) | Product (Quinoxaline Derivative) | Potential Biological Activity |

| Glyoxal | 5-Cyclopropyl-5,10-dihydroquinoxaline | Antibacterial |

| Benzil | 5-Cyclopropyl-2,3-diphenyl-5,10-dihydroquinoxaline | Anticancer, Kinase Inhibitor |

| 2,3-Butanedione | 5-Cyclopropyl-2,3-dimethyl-5,10-dihydroquinoxaline | Antiviral |

Synthesis of Bioactive Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. nih.govnih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. rsc.orgnih.gov

The reaction of this compound with various ketones, often catalyzed by an acid, would likely proceed to form 1-cyclopropyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives. ias.ac.in The reaction is initiated by the nucleophilic attack of the primary amino group on the ketone, followed by condensation with the secondary amino group to form the seven-membered diazepine (B8756704) ring. The N-cyclopropyl substituent can introduce conformational rigidity and alter the binding affinity of the benzodiazepine (B76468) scaffold to its target receptors, such as the GABA-A receptor.

Table 3: Hypothetical Synthesis of Bioactive Benzodiazepine Scaffolds

| Reactant (Ketone) | Product (Benzodiazepine Derivative) | Potential Biological Activity |

| Acetone | 1-Cyclopropyl-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Anxiolytic, Sedative |

| Cyclohexanone | 1'-Cyclopropyl-2',3',4',9'-tetrahydrospiro[cyclohexane-1,1'-benzo[b] organic-chemistry.orgsapub.orgdiazepine] | Anticonvulsant |

| Acetophenone | 1-Cyclopropyl-2-methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | Muscle Relaxant |

Concluding Remarks and Future Research Perspectives on 1 N Cyclopropylbenzene 1,3 Diamine

Identification of Unexplored Reaction Pathways and Synthetic Challenges

1-N-cyclopropylbenzene-1,3-diamine, a substituted aromatic diamine, presents a unique scaffold for chemical exploration. While direct research on this specific molecule is limited, the broader class of phenylenediamines and N-alkylated anilines offers insights into its potential reactivity and associated synthetic hurdles. The synthesis of 1,3-diamines, in general, has received less attention than their 1,2-diamine counterparts, indicating a field ripe for investigation. rsc.org

A primary synthetic challenge lies in the selective N-alkylation of the diamine. Traditional N-alkylation methods often lead to mixtures of primary, secondary, and tertiary amines, and over-alkylation is a common issue. Achieving mono-cyclopropylation of 1,3-diaminobenzene without significant formation of di-substituted or other byproducts requires carefully controlled conditions. The synthesis of its precursor, m-phenylenediamine (B132917), is typically achieved through the hydrogenation of 1,3-dinitrobenzene. wikipedia.org Alternative pathways for creating similar structures, such as the reductive amination of resorcinol (B1680541) or 1,3-cyclohexanedione, present multi-step processes with their own challenges, including catalyst selection and reaction optimization to achieve high yields. mdpi.com

Future research could focus on developing more efficient and selective catalytic systems for the direct cyclopropylation of 1,3-diaminobenzene. Iron-promoted C-H amination, a method developed for synthesizing N-alkyl anilines from arenes, could offer a more direct and milder route, though its applicability to diamines would need to be established. organic-chemistry.org Exploring visible-light-induced N-alkylation strategies, which avoid the need for metal catalysts and harsh bases, could also provide a more environmentally friendly synthetic pathway. nih.gov

Potential for Novel Derivatization and Functionalization

The presence of two distinct amine groups—a primary and a secondary—on the aromatic ring of this compound opens up numerous possibilities for novel derivatization and functionalization. The differential reactivity of these two sites could be exploited for selective chemical modifications.

The primary amine group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and Schiff base formation. The secondary amine, influenced by the electronic and steric effects of the cyclopropyl (B3062369) group, offers another site for targeted reactions. Research into base-tuned strategies for reactions of o-phenylenediamines with alcohols, using manganese catalysts to produce benzimidazoles and N-alkylated derivatives, suggests that similar catalytic approaches could be applied to this compound to create complex heterocyclic structures. acs.org

The potential for creating novel derivatives is vast. For instance, reactions with dicarbonyl compounds could lead to the formation of unique heterocyclic systems. The cyclopropyl moiety itself can be a site for further functionalization, although this is generally more challenging. The development of methods for the enantioselective synthesis of chiral 1,3-diamines highlights the potential for creating stereochemically complex derivatives for applications in catalysis and materials science. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis and derivatization of this compound are well-suited for integration with modern chemical technologies like flow chemistry and automated synthesis. Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when dealing with hazardous intermediates, and greater reproducibility. organic-chemistry.orgrsc.org

For the synthesis of the diamine itself, a continuous flow process could allow for precise control over reaction parameters, potentially minimizing side reactions and improving the yield of the desired mono-cyclopropylated product. researchgate.net The use of packed-bed reactors with immobilized catalysts could streamline the process and allow for catalyst recycling. rsc.org

Automated synthesis platforms can be employed for the rapid generation of a library of derivatives from the this compound scaffold. researchgate.netchimia.ch By systematically varying the reagents and reaction conditions, a large number of novel compounds can be synthesized and screened for desired properties. For example, an automated system could perform a series of reductive amination or acylation reactions on the primary amine group, leading to a diverse set of functionalized molecules. researchgate.netchimia.ch This high-throughput approach would accelerate the discovery of new materials and compounds with specific applications.

Prospects for Advanced Materials Development

Substituted phenylenediamines are valuable monomers for the synthesis of advanced polymers and materials. arabjchem.org The unique structure of this compound, with its combination of aromatic, amine, and cyclopropyl functionalities, makes it a promising candidate for the development of novel materials with tailored properties.

The presence of two amine groups allows for its use as a monomer in polymerization reactions. Oxidative polymerization of phenylenediamines can produce conjugated polymers with interesting electronic and thermal properties. tandfonline.comresearchgate.nettandfonline.com The cyclopropyl group can influence the solubility, processability, and final properties of the resulting polymer. For instance, it may disrupt packing and enhance solubility compared to polymers derived from unsubstituted m-phenylenediamine. researchgate.net

These polymers could find applications in various fields. The high thermal stability observed in poly(p-phenylenediamine) derivatives, which can be stable up to 400°C, suggests that polymers derived from this compound could also exhibit excellent thermal resistance. researchgate.net Such materials are sought after for use in high-performance coatings, membranes for gas separation, and as components in electronic devices. wikipedia.orgtandfonline.comtandfonline.com Furthermore, the ability of poly(phenylenediamine)s to adsorb metal ions suggests potential applications in environmental remediation. tandfonline.com

Future research in this area should focus on the synthesis and characterization of polymers derived from this compound. A systematic investigation into how the cyclopropyl group affects the polymer's properties, such as its thermal stability, conductivity, and mechanical strength, will be crucial for unlocking its full potential in advanced materials development.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-N-cyclopropylbenzene-1,3-diamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of 1,3-dinitrobenzene derivatives with cyclopropylamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts). Yield optimization requires precise control of temperature (typically 60–80°C), hydrogen pressure (1–3 atm), and solvent polarity (e.g., ethanol/water mixtures). Competing side reactions, such as over-reduction of nitro groups or cyclopropane ring opening, must be mitigated by limiting reaction time to 6–8 hours .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons in the 6.5–7.5 ppm region (meta-substituted benzene) and cyclopropane CH₂ protons as a multiplet at 0.5–1.5 ppm.

- IR : Primary amine stretches (N–H) appear at 3300–3500 cm⁻¹; aromatic C=C vibrations at 1450–1600 cm⁻¹.

- MS : Molecular ion peak at m/z 163 (C₉H₁₁N₂) with fragmentation patterns indicating cyclopropane cleavage (e.g., m/z 91 for benzene-1,3-diamine fragment) .

Q. Q3. What are the stability considerations for this compound under ambient storage?

Methodological Answer: The compound is sensitive to oxidation due to its primary amine groups. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Stability assays show <5% degradation over 6 months when protected from light and moisture. Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity .

Advanced Research Questions

Q. Q4. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) be resolved for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. For example:

Q. Q5. What computational strategies are effective for predicting the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Key factors:

Q. Q6. How does crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) provides bond-length and angle data to confirm:

Q. Q7. What methodologies address low solubility of this compound in aqueous buffers for in vitro studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.